9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one is a heterocyclic compound belonging to the class of benzodiazepines. This compound is characterized by a fused bicyclic structure containing a diazepine ring. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry.
This compound can be synthesized through various methods, including microwave-assisted reactions and other catalytic processes. It is classified under the category of benzodiazepines due to its structural features and potential pharmacological effects.
The synthesis often requires careful control of reaction conditions such as temperature and catalyst concentration to optimize yields. For example, using Keggin-type heteropolyacids has shown superior catalytic efficiency compared to traditional methods .
The molecular formula for 9-amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one is . The structure features a diazepine ring fused with a benzene ring and an amino group at the 9-position.
The compound can undergo various chemical transformations typical of benzodiazepines:
The reactions are often facilitated by specific reagents or catalysts that enhance selectivity and yield. For instance, palladium-catalyzed reactions provide regioselectivity crucial for synthesizing desired derivatives .
The mechanism of action for 9-amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one involves its interaction with neurotransmitter receptors in the central nervous system (CNS). It primarily acts as an agonist at gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission.
9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one has several potential applications in scientific research:
This compound exemplifies the significance of benzodiazepine derivatives in medicinal chemistry and their potential therapeutic applications across various conditions affecting the CNS.
Benzodiazepines represent a class of privileged scaffolds in drug discovery due to their intrinsic ability to interact with diverse biological targets through conformational flexibility and balanced hydrophobicity. These bicyclic systems contain a fusion of benzene and diazepine rings, enabling three-dimensional diversity critical for molecular recognition. The 1,4-benzodiazepin-5-one core—characterized by its seven-membered ring with nitrogen atoms at positions 1 and 4—exhibits exceptional structural adaptability, allowing it to maintain binding complementarity across enzyme families and receptor types. This versatility is evidenced by benzodiazepine derivatives targeting CNS receptors, antiviral proteins, and anticancer enzymes. The incorporation of substituents at strategic positions (like C9) transforms these scaffolds into tailored molecular tools for specific therapeutic applications, leveraging their innate pharmacokinetic advantages such as blood-brain barrier permeability and metabolic stability [1] [3].
The medicinal chemistry of 1,4-benzodiazepin-5-ones has evolved from classical anxiolytics (e.g., diazepam) to targeted therapeutics with refined selectivity profiles. Early derivatives focused on C2-carbonyl and C7-halo substitutions for GABAA receptor modulation. The exploration of C9-functionalized variants emerged as a strategic pivot toward novel bioactivities, driven by the discovery that electron-donating groups at this position alter electronic distribution and hydrogen-bonding capacity. 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one (CAS 328546-65-2) served as a key synthetic precursor, with reduction yielding the 9-amino derivative (CAS 328546-66-3) [5]. This transformation unlocked new reactivity for acylations, alkylations, and ring-forming reactions, expanding applications into kinase inhibition and neuropeptide modulation. Contemporary research focuses on saturation of the diazepine ring to enhance stereochemical control—a shift from planar aromatic systems to chiral, non-racemic intermediates for precision pharmacology [4] [8].
The 9-amino group introduces critical hydrogen-bonding functionality that profoundly influences target engagement. Positioned ortho to the fused diazepine ring, this substituent participates in intramolecular interactions with the lactam carbonyl (as evidenced by IR stretching at 3206 cm⁻¹ for N-H), stabilizing a bioactive conformation [1]. Computed properties (XLogP3: 0.3) indicate enhanced hydrophilicity compared to unsubstituted analogs, potentially improving solubility and tissue distribution. In receptor binding models, the amino group acts as both a hydrogen bond donor and acceptor, enabling interactions with aspartate/glutamate residues in CNS targets or catalytic lysines in enzymes. This dual capability explains its utility in designing inhibitors for anxiety-related pathways (e.g., CRF1 antagonists) and neurodegenerative disease targets, where extended interactions beyond the benzodiazepine’s canonical binding mode are required [3] [4]. The electron-donating nature of -NH2 also raises the HOMO energy, facilitating charge-transfer interactions with aromatic residues in protein binding pockets.
Table 1: Key Physicochemical Properties of 9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C9H11N3O | High-Resolution MS |
Molecular Weight | 177.2 g/mol | - |
SMILES | C1CNC(=O)C2=C(N1)C(=CC=C2)N | - |
Hydrogen Bond Donors | 3 | Calculated |
Hydrogen Bond Acceptors | 3 | Calculated |
XLogP3 | 0.3 | Computational |
IR Absorption | 1705 cm⁻¹ (C=O), 3206 cm⁻¹ (N-H) | FT-IR Spectroscopy |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0